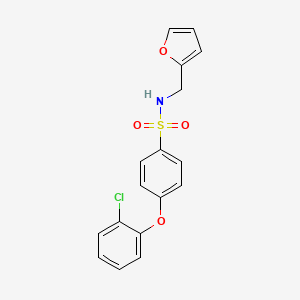

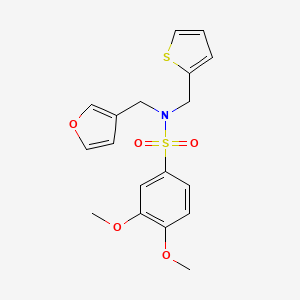

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polysubstituted furans are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms. They also serve as structural motifs in biologically active drug molecules .

Synthesis Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of polysubstituted furans is diverse and can be synthesized with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .Chemical Reactions Analysis

The synthesis of polysubstituted furans involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Studies have focused on the structural characterization and synthesis of benzenesulfonamide derivatives, revealing insights into their chemical behavior and interactions. For instance, research on isomorphous benzenesulfonamide crystal structures demonstrated the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing, highlighting the subtle impact of chlorine atom positioning on molecular assembly (Bats, Frost, & Hashmi, 2001).

Antitumor Activity

Sulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity, with some compounds showing significant selectivity and effectiveness against certain cancer cell lines. For example, a study on 2-benzylthio-4-chlorobenzenesulfonamide derivatives found that certain compounds exhibited remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Biological Screening

Other sulfonamide compounds have been evaluated for their biological potential beyond anticancer activity, including enzyme inhibition and antioxidant potential. The sulfonamide hybrid Schiff bases of anthranilic acid, for instance, demonstrated enzyme inhibition against AChE and BChE enzymes and showed notable antioxidant activity (Kausar et al., 2019).

Sensing Applications

Benzenesulfonamide derivatives have also found applications in sensing, as illustrated by the development of a colorimetric and fluorescence chemosensing probe for the selective detection of Sn2+ ions in an aqueous solution, showcasing the versatility of sulfonamide compounds in analytical chemistry (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c18-16-5-1-2-6-17(16)23-13-7-9-15(10-8-13)24(20,21)19-12-14-4-3-11-22-14/h1-11,19H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIVAZNGWVGLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)

![ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)

![methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2581275.png)

![N-{4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}acetamide](/img/structure/B2581279.png)

![N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2581283.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2581294.png)